4-[3-(4-Isopropylanilino)imidazo[1,2-a]pyridin-2-yl]phenol
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Overview
Description
4-[3-(4-Isopropylanilino)imidazo[1,2-a]pyridin-2-yl]phenol is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by its unique structure, which includes an imidazo[1,2-a]pyridine core linked to a phenol group and an isopropylanilino moiety. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Isopropylanilino)imidazo[1,2-a]pyridin-2-yl]phenol typically involves multi-step organic reactions. One common method includes the condensation of an aryl ketone with 2-amino-N-heterocycles and dimethyl sulfoxide as a methylene donor. This reaction is facilitated by the presence of potassium persulfate (K2S2O8) and a catalytic amount of iodine (I2) . The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and reactant concentrations are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-Isopropylanilino)imidazo[1,2-a]pyridin-2-yl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under the influence of oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups can be introduced using reagents like halogens (Cl2, Br2) or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst
Substitution: Halogens (Cl2, Br2), alkyl halides
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Halogenated or alkylated derivatives
Scientific Research Applications
4-[3-(4-Isopropylanilino)imidazo[1,2-a]pyridin-2-yl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Investigated for its potential anticancer properties, particularly against breast cancer cells.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-[3-(4-Isopropylanilino)imidazo[1,2-a]pyridin-2-yl]phenol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as α-glucosidase, by binding to the active site and preventing substrate access . This inhibition is often facilitated by hydrogen bonds and electrostatic interactions between the compound and the enzyme’s active site residues.
Biological Activity
4-[3-(4-Isopropylanilino)imidazo[1,2-a]pyridin-2-yl]phenol is a complex organic compound belonging to the imidazo[1,2-a]pyridine class. This compound has garnered interest due to its diverse biological activities, particularly in pharmacology and medicinal chemistry. The following sections will explore its biological activity, mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C22H27N3O
- Molecular Weight : 351.48 g/mol
- IUPAC Name : 4-[7-methyl-3-(4-propan-2-ylanilino)imidazo[1,2-a]pyridin-2-yl]phenol
- CAS Number : 1216294-32-4
The compound features a phenolic structure linked to an imidazo[1,2-a]pyridine moiety, which is significant for its biological implications.
Property | Value |
---|---|
Molecular Formula | C22H27N3O |
Molecular Weight | 351.48 g/mol |
IUPAC Name | 4-[7-methyl-3-(4-propan-2-ylanilino)imidazo[1,2-a]pyridin-2-yl]phenol |
CAS Number | 1216294-32-4 |
The biological activity of this compound primarily involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to active sites, thus blocking enzymatic activity. Additionally, the phenolic group contributes antioxidant properties by scavenging free radicals, which can mitigate oxidative stress in biological systems.
Anticancer Properties
Research has indicated that this compound exhibits potential anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The compound's ability to modulate signaling pathways associated with cancer progression is a focal point of ongoing research.
Enzyme Inhibition
This compound has been studied for its potential as an enzyme inhibitor. For instance, it may inhibit certain kinases involved in cancer signaling pathways. This inhibition could lead to reduced tumor growth and metastasis.
Antioxidant Activity
The phenolic component of the compound is known for its antioxidant properties. It can neutralize free radicals and reduce oxidative damage in cells, which is crucial for maintaining cellular health and preventing diseases associated with oxidative stress.
Study on Anticancer Activity
A study conducted by researchers investigated the effects of this compound on breast cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner. Mechanistic studies revealed that it induced apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
Enzyme Inhibition Research
Another research effort focused on the enzyme inhibitory properties of this compound. It was found to effectively inhibit the activity of specific kinases that play a role in cancer cell survival. The findings suggest that this compound could be developed as a therapeutic agent targeting these kinases.
Antioxidant Studies
In a separate investigation assessing the antioxidant capacity of this compound, it was shown to scavenge free radicals effectively. This study highlights its potential utility in formulations aimed at reducing oxidative stress-related diseases.
Properties
Molecular Formula |
C22H21N3O |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
4-[3-(4-propan-2-ylanilino)imidazo[1,2-a]pyridin-2-yl]phenol |
InChI |
InChI=1S/C22H21N3O/c1-15(2)16-6-10-18(11-7-16)23-22-21(17-8-12-19(26)13-9-17)24-20-5-3-4-14-25(20)22/h3-15,23,26H,1-2H3 |
InChI Key |
WXUQTPIHFDJEKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2=C(N=C3N2C=CC=C3)C4=CC=C(C=C4)O |
Origin of Product |
United States |
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